Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE) []. Studies have investigated its pharmacokinetic properties, particularly its excretion pathways and the role of P-glycoprotein in its transport [].
Compound Description: This compound serves as a starting material in a novel one-pot synthetic method for producing substituted pyrrolo[3,4-b]pyridin-5-ones []. This reaction involves a unique recyclization in acidic ethanol with an amine, resulting in the formation of dihydropyrrolone derivatives [].
Compound Description: This compound exhibits a distinct cup-shaped conformation primarily influenced by an intramolecular N—H⋯O hydrogen bond []. Crystallographic analysis reveals that O—H⋯O and C—H⋯O hydrogen bonds contribute to the formation of double molecular layers within its crystal structure [].
Compound Description: Compound 25 exhibits high affinity for the 5-HT7 receptor (Ki = 0.58 nM) and demonstrates significant selectivity over 5-HT1A and D2 receptors []. This compound displays agonist properties with a maximal effect of 82% and an EC50 of 0.60 μM [].
Compound Description: This compound was investigated for its binding affinity to melatonin receptors, particularly MT1 and MT2 []. The (-)-(S) enantiomer showed a higher affinity for both receptor subtypes and demonstrated selectivity towards MT2 [].
Compound Description: This compound, along with its analogs, exhibit potent dopamine D2/D3 agonist activity and possess iron-chelating properties []. This dual functionality makes them promising candidates for both symptomatic and neuroprotective treatment of Parkinson's disease [].
Compound Description: This series of compounds was developed as conformationally constrained analogs of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines []. These compounds aimed to investigate the influence of conformational parameters on the recognition by rat 5-HT1A receptors [].
Diethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates and Ethyl Phenylphosphinates
Compound Description: These compounds represent novel heterocyclic α-aminophosphonates and α-aminophosphinates synthesized through a stereoselective method [].
Compound Description: KUR-1246 is a uterine relaxant synthesized through a multi-step process involving the coupling of optically active components [].
Compound Description: This compound exhibits potent inhibitory activity against glycogen phosphorylase a (GPa) []. Structural analysis reveals its unique molecular architecture, consisting of four distinct conjugated π systems linked by rotatable C-C bonds [].
Compound Description: This class of compounds was investigated for their potential as cardiovascular agents, particularly focusing on vasodilating and β-blocking activities [].
Compound Description: This compound is synthesized through an environmentally friendly photochemical approach involving a unique ESIPT-promoted ring contraction [].
N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide and its derivatives
Compound Description: This series of compounds, incorporating 1,2,4-triazole, was designed and synthesized to investigate their α‐glucosidase inhibitory potential [].
Compound Description: Chalcone 21-21 demonstrated potent anti-melanogenic activity, exhibiting stronger inhibition of cellular melanin production than its parent compound and other known anti-melanogenic agents [].
Compound Description: Compound 11 acts as a potent and selective class I HDAC inhibitor, demonstrating significant anti-proliferative activity against various human cancer cell lines, particularly colorectal cancer cells [].
Compound Description: PDTic represents a lead compound in the development of potent and selective kappa opioid receptor antagonists, particularly for potential clinical applications [].
Compound Description: This series of compounds was synthesized with significant stereo selectivity and improved yields using thiosalicylic acid in a specific solvent system [].
N7-(2-Hydroxy-3,4-epoxy-1-yl)-dG (N7-HEB-dG) and N⁶-[2-deoxy-D-erythro-pentofuranosyl]-2,6-diamino-3,4-dihydro-4-oxo-5-N-1-(oxiran-2-yl)propan-1-ol-formamidopyrimidine (DEB-FAPy-dG)
Compound Description: N7-HEB-dG and DEB-FAPy-dG are DNA adducts formed from the reaction of 1,2,3,4-diepoxybutane (DEB) with guanine bases in DNA [].
Compound Description: 2a is a potent 5HT1A agonist and muscarinic antagonist considered for clinical development as a potential treatment for irritable bowel syndrome [].
Racemic (2RS,3RS)-5-Amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol and Racemic (2RS,3RS)-5-Amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol
Compound Description: These compounds are precursors for the preparation of benzovesamicol analogs, which are investigated for the diagnosis of Alzheimer's disease [, ].
Compound Description: This compound is part of a research program focusing on developing novel anti-inflammatory agents [].
N⁶,N⁶-(2,3-Dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) and 1,N⁶-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N⁶-γ-HMHP-dA)
Compound Description: These exocyclic deoxyadenosine adducts are formed from the reaction of 1,2,3,4-diepoxybutane with adenine bases in DNA [].
Compound Description: This compound is a co-crystal formed from the reaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid [].
3-Hydroxy-N-(4-oxo-2-arylthiazolidin-3-yl)quinoxaline-2-carboxamides and N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides
Compound Description: These compounds were synthesized from a common precursor, 3-hydroxyquinoxaline-2-carbohydrazide, through cyclization reactions with chloroacetyl chloride and thioglycolic acid, respectively [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.